1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine
Description
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide is a propanamide derivative featuring a 5-amino-2-methylphenyl aromatic ring linked to a dimethylamino-substituted propanamide moiety. Its structural uniqueness lies in the combination of an electron-rich aromatic system (due to the amino and methyl substituents) and a tertiary amine group in the side chain, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-11-13-5-7-14(8-6-13)12-18-10-9-15-3-1-2-4-16(15)18/h1-8H,9-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFNZZRJOEHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine typically involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Aromatic Ring Modifications: The 5-amino-2-methylphenyl group in the target compound provides electron-donating substituents, which contrast with 4-fluorophenyl (electron-withdrawing in Compound 31) or 2-methoxyphenyl (moderate electron-donating in Compound 926254-26-4) . Fluorine substitution (e.g., in Compounds 31 and 10) is often employed to enhance metabolic stability and binding affinity through hydrophobic interactions .
Compounds like S21 and S45 incorporate heterocycles (e.g., pyridyl, indolyl) for enhanced receptor targeting, a feature absent in the target compound .
Biological Activity
The compound 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine (C16H18N2, MW: 238.33) is a member of the indole-based family of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine features an indole moiety linked to a phenyl group via a methanamine bridge. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2 |
| Molecular Weight | 238.33 g/mol |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit promising anticancer properties. For instance, 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines (MCF-7 and HeLa), the compound demonstrated an IC50 value of approximately 5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents .
The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it may modulate pathways related to apoptosis and cell cycle regulation.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Interferes with the normal progression of the cell cycle |
| Inhibition of Metastasis | Reduces the ability of cancer cells to spread |
Antimicrobial Activity
In addition to anticancer properties, 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has shown antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Evaluation
A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited inhibition zones ranging from 15 mm to 20 mm, showcasing its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that indole derivatives may also possess neuroprotective effects. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage.
Table: Neuroprotective Activity
| Study Focus | Findings |
|---|---|
| Oxidative Stress Models | Significant reduction in neuronal cell death at concentrations above 10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
